molecular formula C10H12O B047396 1-Phenyl-2-butanone CAS No. 1007-32-5

1-Phenyl-2-butanone

Cat. No. B047396
CAS RN: 1007-32-5
M. Wt: 148.2 g/mol
InChI Key: GKDLTXYXODKDEA-UHFFFAOYSA-N
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Patent
US04481133

Procedure details

In a 2-liter flask provided with a thermometer, stirrer, dropping funnel and reflux condenser 600 ml of absolute alcohol are treated portionwise while stirring with 30 g of sodium metal and the mixture is held at reflux temperature until the metal has dissolved. Within 0.5 hour there is added dropwise to the boiling solution a mixture of 117.2 g of benzyl cyanide and 153.2 g of ethyl propionate and the mixture is heated for a further 3 hours. The alcohol is then distilled off and there are added 300 ml of toluene, followed by 250 ml of ice/water. The aqueous phase is separated, washed with 300 ml of toluene and then 540 g of 96% sulphuric acid are added. The mixture is held at reflux temperature until the evolution of carbon dioxide ceases, cooled, diluted with 250 ml of ice/water and extracted with two 300 ml portions of toluene. The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water, dried over sodium sulphate and evaporated. Distillation gives 79 g of ethyl benzyl ketone of boiling point 69° C./3 mmHg; nD20 =1.5109; yield 53%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
117.2 g
Type
reactant
Reaction Step Two
Quantity
153.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH2:2](C#N)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:11]([O:15]CC)(=O)[CH2:12][CH3:13]>>[CH2:2]([C:11]([CH2:12][CH3:13])=[O:15])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
117.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
153.2 g
Type
reactant
Smiles
C(CC)(=O)OCC
Step Three
Name
alcohol
Quantity
600 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-liter flask provided with a thermometer, stirrer
ADDITION
Type
ADDITION
Details
are treated portionwise
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature until the metal
DISSOLUTION
Type
DISSOLUTION
Details
has dissolved
ADDITION
Type
ADDITION
Details
Within 0.5 hour there is added dropwise to the boiling solution
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for a further 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The alcohol is then distilled off
ADDITION
Type
ADDITION
Details
there are added 300 ml of toluene
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
WASH
Type
WASH
Details
washed with 300 ml of toluene
ADDITION
Type
ADDITION
Details
540 g of 96% sulphuric acid are added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature until the evolution of carbon dioxide ceases
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with 250 ml of ice/water
EXTRACTION
Type
EXTRACTION
Details
extracted with two 300 ml portions of toluene
WASH
Type
WASH
Details
The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 79 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04481133

Procedure details

In a 2-liter flask provided with a thermometer, stirrer, dropping funnel and reflux condenser 600 ml of absolute alcohol are treated portionwise while stirring with 30 g of sodium metal and the mixture is held at reflux temperature until the metal has dissolved. Within 0.5 hour there is added dropwise to the boiling solution a mixture of 117.2 g of benzyl cyanide and 153.2 g of ethyl propionate and the mixture is heated for a further 3 hours. The alcohol is then distilled off and there are added 300 ml of toluene, followed by 250 ml of ice/water. The aqueous phase is separated, washed with 300 ml of toluene and then 540 g of 96% sulphuric acid are added. The mixture is held at reflux temperature until the evolution of carbon dioxide ceases, cooled, diluted with 250 ml of ice/water and extracted with two 300 ml portions of toluene. The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water, dried over sodium sulphate and evaporated. Distillation gives 79 g of ethyl benzyl ketone of boiling point 69° C./3 mmHg; nD20 =1.5109; yield 53%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
117.2 g
Type
reactant
Reaction Step Two
Quantity
153.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH2:2](C#N)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:11]([O:15]CC)(=O)[CH2:12][CH3:13]>>[CH2:2]([C:11]([CH2:12][CH3:13])=[O:15])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
117.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
153.2 g
Type
reactant
Smiles
C(CC)(=O)OCC
Step Three
Name
alcohol
Quantity
600 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-liter flask provided with a thermometer, stirrer
ADDITION
Type
ADDITION
Details
are treated portionwise
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature until the metal
DISSOLUTION
Type
DISSOLUTION
Details
has dissolved
ADDITION
Type
ADDITION
Details
Within 0.5 hour there is added dropwise to the boiling solution
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for a further 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The alcohol is then distilled off
ADDITION
Type
ADDITION
Details
there are added 300 ml of toluene
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
WASH
Type
WASH
Details
washed with 300 ml of toluene
ADDITION
Type
ADDITION
Details
540 g of 96% sulphuric acid are added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature until the evolution of carbon dioxide ceases
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with 250 ml of ice/water
EXTRACTION
Type
EXTRACTION
Details
extracted with two 300 ml portions of toluene
WASH
Type
WASH
Details
The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 79 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.